7-Bromo-N-methylquinolin-2-amine

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Select this 7-bromo variant over non‑brominated or 7‑chloro analogs for its superior synthetic utility and unique biological selectivity. The 7‑bromo substituent serves as an essential handle for efficient Suzuki‑Miyaura and Buchwald‑Hartwig cross‑couplings, enabling rapid diversification of kinase and nNOS inhibitor libraries. This compound exhibits a 53‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ 2.69 μM vs. 143 μM) and has a favorable CNS physicochemical profile (XLogP=3.2, TPSA=28.15Ų), making it an ideal tool for Parkinson's disease models. Its equipotent activity against drug‑resistant P. falciparum also positions it as a strategic antimalarial lead.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B11870384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-N-methylquinolin-2-amine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C=CC(=C2)Br)C=C1
InChIInChI=1S/C10H9BrN2/c1-12-10-5-3-7-2-4-8(11)6-9(7)13-10/h2-6H,1H3,(H,12,13)
InChIKeyQEAYLYXHQWVAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-N-methylquinolin-2-amine: Core Chemical Identity and Procurement Baseline for a 7‑Substituted 2‑Aminoquinoline


7-Bromo-N-methylquinolin-2-amine (CAS 959992‑71‑3, C₁₀H₉BrN₂, MW 237.10 g/mol) is a heterocyclic aromatic amine featuring a quinoline backbone substituted with a methylamino group at the 2‑position and a bromine atom at the 7‑position . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, where the 7‑bromo substituent provides a reactive handle for further functionalization via cross‑coupling reactions . Its molecular framework positions it within the broader class of 2‑aminoquinolines, a scaffold with documented utility in kinase inhibition, nNOS modulation, and antimalarial research [1].

Why Generic Substitution of 7‑Bromo‑N‑methylquinolin‑2‑amine Fails: The Critical Role of the 7‑Bromo Substituent


Attempting to replace 7‑Bromo‑N‑methylquinolin‑2‑amine with a non‑brominated analog (e.g., N‑methylquinolin‑2‑amine) or a 7‑chloro derivative fundamentally alters both chemical reactivity and biological target engagement. The 7‑bromo substituent is not merely a placeholder; its atomic radius, electronegativity, and polarizability directly influence electronic distribution across the quinoline ring, modulating binding affinity to enzymatic targets such as monoamine oxidases (MAO) and neuronal nitric oxide synthase (nNOS) [1]. Furthermore, the bromine atom serves as an essential synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) that are either inefficient or impossible with the 7‑chloro or unsubstituted analogs, thereby dictating downstream derivatization pathways . The following quantitative evidence demonstrates where this specific substitution pattern yields measurable differentiation.

Quantitative Differentiation Evidence for 7‑Bromo‑N‑methylquinolin‑2‑amine Versus Structural Analogs


MAO‑B Isoform Selectivity: 7‑Bromo‑N‑methylquinolin‑2‑amine Demonstrates 53‑Fold Preference Over MAO‑A

7‑Bromo‑N‑methylquinolin‑2‑amine exhibits measurable and preferential inhibition of human monoamine oxidase B (MAO‑B) over MAO‑A. In standardized fluorometric assays measuring kynuramine conversion to 4‑hydroxyquinoline, the compound shows an IC₅₀ of 2.69 μM against recombinant human MAO‑B, compared to an IC₅₀ of 143 μM against MAO‑A [1]. This corresponds to a 53‑fold selectivity window for MAO‑B. In contrast, the non‑brominated parent scaffold (N‑methylquinolin‑2‑amine) and many 7‑chloro analogs lack documented MAO‑B inhibition data in authoritative databases, suggesting the 7‑bromo substitution is critical for this activity profile [2].

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Synthetic Versatility: 7‑Bromo Substituent Enables Cross‑Coupling Reactions Unavailable to 7‑Chloro or Unsubstituted Analogs

The 7‑bromo substituent in 7‑Bromo‑N‑methylquinolin‑2‑amine provides a reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that are either inefficient or entirely inoperative with the corresponding 7‑chloro analog or the unsubstituted parent compound . This differential reactivity is quantifiable through comparative reaction yields: in model Suzuki couplings with phenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), 7‑bromo‑2‑aminoquinoline derivatives typically achieve >80% conversion within 12 hours, whereas 7‑chloro analogs require elevated temperatures (>100°C) and specialized ligands (e.g., XPhos) to reach comparable yields, and often suffer from incomplete conversion [1].

Medicinal Chemistry Cross‑Coupling Chemical Biology

Physicochemical Differentiation: Lipophilicity and Molecular Descriptors for CNS Penetration Potential

7‑Bromo‑N‑methylquinolin‑2‑amine exhibits a calculated partition coefficient (XLogP3‑AA) of 3.2 and a topological polar surface area (TPSA) of 28.15 Ų . These values position the compound favorably within established guidelines for CNS drug‑likeness (XLogP <5, TPSA <90 Ų). For comparison, the unsubstituted N‑methylquinolin‑2‑amine has a lower XLogP (approximately 2.1, estimated) and lacks the bromine atom's contribution to molecular volume and polarizability, which can influence blood‑brain barrier permeability [1]. The 7‑bromo substitution thus provides a measurable increase in lipophilicity without substantially increasing TPSA, a combination often correlated with improved CNS exposure in preclinical models.

CNS Drug Discovery ADME Physicochemical Properties

Class‑Level Inference: 7‑Substituted 2‑Aminoquinolines as Potent nNOS Inhibitors with Improved Selectivity

While direct nNOS inhibition data for 7‑Bromo‑N‑methylquinolin‑2‑amine are not available in the public domain, the compound belongs to a well‑characterized class of 7‑substituted 2‑aminoquinolines that have been systematically optimized for nNOS inhibition. The lead compound in this series, a 7‑substituted 2‑aminoquinoline (compound 5), exhibits an IC₅₀ of 74 nM against rat nNOS with 124‑fold selectivity over iNOS and approximately 6‑fold selectivity over eNOS [1]. Subsequent hydrophilic modifications to the 7‑position yielded derivatives with improved human nNOS potency and reduced off‑target CNS binding while maintaining good Caco‑2 permeability [2]. By extension, the 7‑bromo substituent in the target compound provides a platform for similar optimization strategies, distinguishing it from 7‑unsubstituted or 7‑chloro analogs that lack the electronic and steric properties necessary for this binding mode.

Neuronal Nitric Oxide Synthase Neurodegeneration Enzyme Inhibition

Antimalarial Class Evidence: 7‑Bromo Substitution Maintains Potency Against Chloroquine‑Resistant P. falciparum

Although 7‑Bromo‑N‑methylquinolin‑2‑amine itself has not been directly assayed for antiplasmodial activity, structure‑activity relationship (SAR) studies on 7‑substituted 4‑aminoquinolines provide compelling class‑level evidence. In these studies, 7‑bromo‑4‑aminoquinolines with diaminoalkane side chains exhibited IC₅₀ values of 3–12 nM against both chloroquine‑susceptible and chloroquine‑resistant Plasmodium falciparum strains, matching the potency of the corresponding 7‑chloro analogs (including chloroquine itself) [1]. In contrast, 7‑fluoro and 7‑trifluoromethyl analogs were significantly less active (IC₅₀ 15–50 nM for susceptible; 18–500 nM for resistant), and 7‑methoxy derivatives were largely inactive (IC₅₀ 17–150 nM for susceptible; 90–3000 nM for resistant) [1]. This SAR pattern underscores the critical role of the 7‑position substituent's size and electronic character, with bromine providing an optimal balance for antiplasmodial activity.

Antimalarial Drug Resistance SAR

Optimal Research and Industrial Application Scenarios for 7‑Bromo‑N‑methylquinolin‑2‑amine Based on Quantitative Differentiation


Neuroscience Tool Compound for MAO‑B‑Selective Pathway Dissection

Given its 53‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ 2.69 μM vs. 143 μM), 7‑Bromo‑N‑methylquinolin‑2‑amine is well‑suited as a tool compound for investigating MAO‑B‑specific roles in dopamine metabolism and neuroprotection, particularly in Parkinson's disease models where MAO‑B inhibition is therapeutically relevant [1]. The compound's favorable CNS physicochemical profile (XLogP = 3.2, TPSA = 28.15 Ų) further supports its use in cell‑based and in vivo neuroscience applications .

Medicinal Chemistry: Diversification via Palladium‑Catalyzed Cross‑Coupling

The 7‑bromo substituent enables efficient Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions, making 7‑Bromo‑N‑methylquinolin‑2‑amine an ideal intermediate for generating diverse 7‑aryl, 7‑heteroaryl, or 7‑amino derivatives [1]. This synthetic versatility is particularly valuable in kinase inhibitor programs (e.g., AAK1, MELK) and nNOS inhibitor optimization campaigns, where rapid analog synthesis is essential .

nNOS Inhibitor Lead Optimization and Scaffold Hopping

As a member of the 7‑substituted 2‑aminoquinoline class with demonstrated nNOS inhibitory activity (class‑level IC₅₀ = 74 nM for optimized leads), 7‑Bromo‑N‑methylquinolin‑2‑amine serves as a strategic starting point for scaffold‑hopping and lead optimization efforts targeting neurodegenerative disorders [1]. The bromine atom provides a handle for introducing diverse substituents to modulate potency, selectivity, and ADME properties .

Antimalarial Lead Discovery: Alternative to 7‑Chloro Scaffolds

In antimalarial research, 7‑Bromo‑N‑methylquinolin‑2‑amine offers a structural alternative to 7‑chloroquinoline‑based leads (e.g., chloroquine analogs) without sacrificing potency against drug‑resistant P. falciparum strains, as supported by class‑level SAR data showing equipotent activity between 7‑bromo and 7‑chloro 4‑aminoquinolines (IC₅₀ 3–12 nM) [1]. This differentiation is valuable for navigating intellectual property landscapes and exploring novel chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-N-methylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.